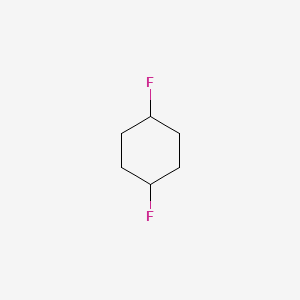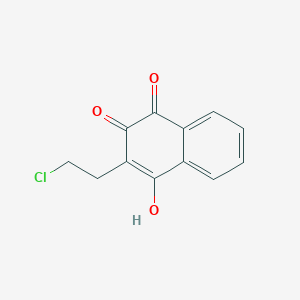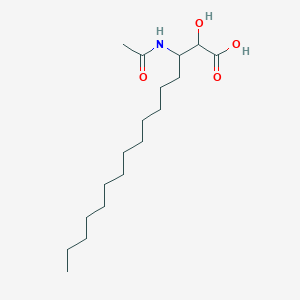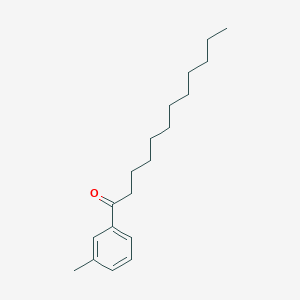
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is a complex organic compound with a unique structure It is a derivative of naphthalene, characterized by the presence of four phenyl groups attached to the tetrahydro-1,4-methanonaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile, such as 1,4-benzoquinone, to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the core structure, potentially leading to the formation of different isomers.
Substitution: Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-: A simpler derivative without the phenyl groups.
2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-: Another derivative with different substituents.
Uniqueness
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly alter its chemical properties and potential applications compared to simpler derivatives. This structural complexity allows for a broader range of chemical reactions and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
113567-80-9 |
|---|---|
Formule moléculaire |
C35H28 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
3,4,5,6-tetraphenyltricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C35H28/c1-5-13-24(14-6-1)30-31(25-15-7-2-8-16-25)33(27-19-11-4-12-20-27)35-29-22-21-28(23-29)34(35)32(30)26-17-9-3-10-18-26/h1-20,28-29H,21-23H2 |
Clé InChI |
UQIHVUUIKGSYII-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3=C(C(=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)





![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
